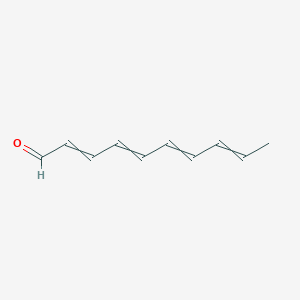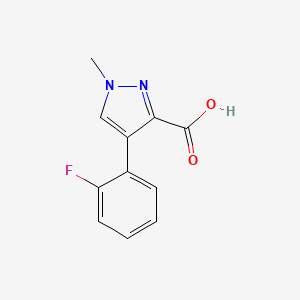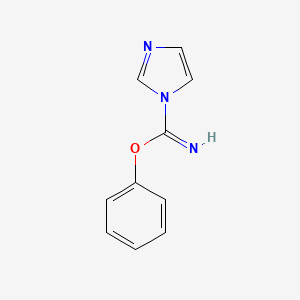
B-(8-Phenyl-1-dibenzofuranyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
B-(8-Phenyl-1-dibenzofuranyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent bonds with diols, amino acids, and other molecules containing hydroxyl groups. This unique property makes them valuable in various chemical reactions and applications, particularly in organic synthesis and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of B-(8-Phenyl-1-dibenzofuranyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The reaction conditions generally include a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
B-(8-Phenyl-1-dibenzofuranyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halides or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce boranes .
科学的研究の応用
B-(8-Phenyl-1-dibenzofuranyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: The compound is used in the development of sensors for detecting biomolecules, such as glucose sensors.
Medicine: Boronic acids are explored for their potential as enzyme inhibitors, particularly in the treatment of cancer and diabetes.
Industry: The compound is used in the production of advanced materials, such as polymers and pharmaceuticals
作用機序
The mechanism of action of B-(8-Phenyl-1-dibenzofuranyl)boronic acid involves its ability to form reversible covalent bonds with diols and other hydroxyl-containing molecules. This interaction is crucial in its role as a sensor or inhibitor. For example, in enzyme inhibition, the boronic acid group binds to the active site of the enzyme, preventing its normal function .
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- Dibenzofuran-4-boronic acid
- Benzofuran-2-boronic acid
Uniqueness
B-(8-Phenyl-1-dibenzofuranyl)boronic acid is unique due to its specific structure, which combines the properties of both phenyl and dibenzofuranyl groups.
特性
分子式 |
C18H13BO3 |
|---|---|
分子量 |
288.1 g/mol |
IUPAC名 |
(8-phenyldibenzofuran-1-yl)boronic acid |
InChI |
InChI=1S/C18H13BO3/c20-19(21)15-7-4-8-17-18(15)14-11-13(9-10-16(14)22-17)12-5-2-1-3-6-12/h1-11,20-21H |
InChIキー |
RCQNVDJTJLXSPU-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2C(=CC=C1)OC3=C2C=C(C=C3)C4=CC=CC=C4)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


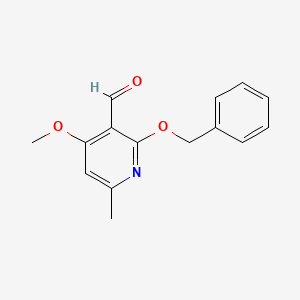
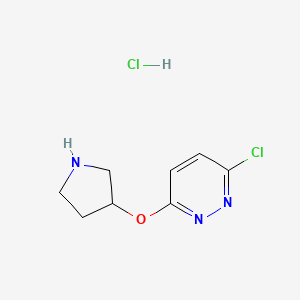
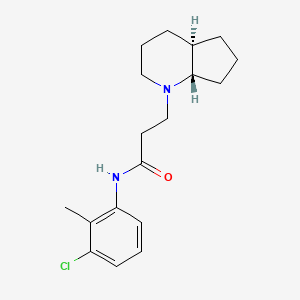
![2-[(Ethenyloxy)methyl]naphthalene](/img/structure/B13973866.png)
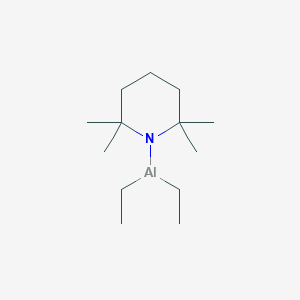
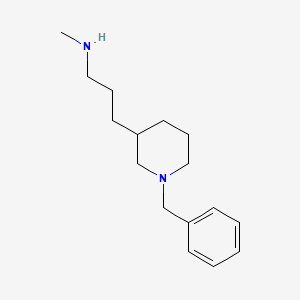
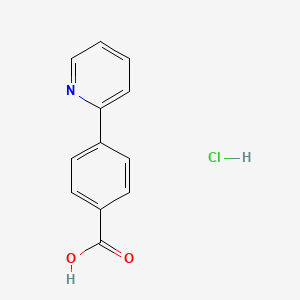
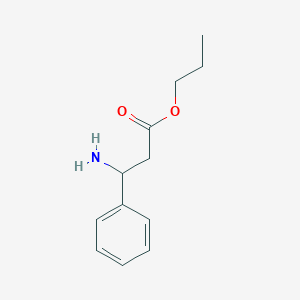
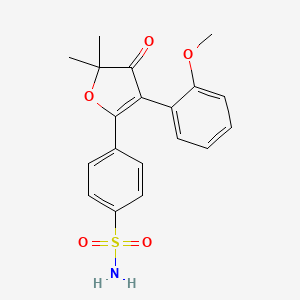
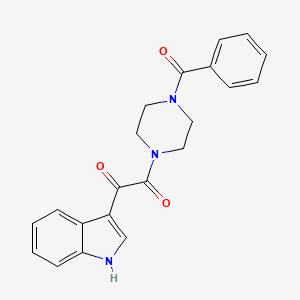
![12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol](/img/structure/B13973904.png)
